molecular formula C17H22ClNO B2952752 (3-(4-Chlorophenyl)azepan-1-yl)(cyclobutyl)methanone CAS No. 1797187-58-6

(3-(4-Chlorophenyl)azepan-1-yl)(cyclobutyl)methanone

Cat. No. B2952752
CAS RN: 1797187-58-6
M. Wt: 291.82
InChI Key: CFLFXYNWRRSVPF-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(cyclobutyl)methanone, also known as CPCA, is a chemical compound that belongs to the class of azepane derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action. In

Scientific Research Applications

Molecular Conformation and Luminescence Properties A study demonstrates the use of a structurally similar compound in understanding molecular conformation's influence on luminescence properties, showcasing its potential in designing new luminescent materials (Wen et al., 2021).

Analytical Chemistry and Substance Detection Research has identified azepane isomers of certain compounds, indicating the role of such structures in forensic and analytical chemistry for substance identification and analysis (Nakajima et al., 2012).

Photochemical Applications The photochemical generation and trapping of localized singlet diradicals derived from a cyclopentane compound illustrates the application in understanding complex photochemical reactions, relevant for developing photoresponsive materials (Abe et al., 1998).

Synthesis and Characterization of Novel Compounds Research on the synthesis and biological evaluation of bicyclo methanone derivatives underlines the compound's utility in creating new chemical entities with potential biological activities (Thirunarayanan, 2016).

Novel Synthetic Routes A study presents a new synthetic approach toward methanoproline analogues, highlighting the importance of innovative methodologies in synthesizing complex organic compounds (Rammeloo et al., 2002).

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c18-16-9-7-13(8-10-16)15-4-1-2-11-19(12-15)17(20)14-5-3-6-14/h7-10,14-15H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLFXYNWRRSVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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